1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as 4-methyl-3-phenyl-1H-1,2,3-triazole-4-carboxylic acid, is a heterocyclic compound found in a variety of natural products. It is a common intermediate in the synthesis of pharmaceuticals, dyes, and other compounds. It is also used in the synthesis of polymers, polysaccharides, and other synthetic materials. 4-methyl-3-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a versatile molecule with a wide range of applications in organic synthesis.
Scientific Research Applications
Complex Formation and Stability
1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives play a significant role in the formation of complexes with other compounds, enhancing the stability and isolation of specific isomers. For example, complex formation with 1,1-bis(2,4-dimethylphenyl)but-2-yn-1-ol has been shown to freeze the equilibrium of 1,2,3-triazole and 3(5)-methylpyrazole, allowing for the isolation of relatively unstable isomers in a pure state (Toda et al., 1988).
Luminescent Properties and Coordination Complexes
The luminescent properties of this compound derivatives have been explored through the synthesis of new metal–organic frameworks (SMOFs). These frameworks demonstrate enhanced emission, indicating potential applications in luminescence sensing. The study of Zn(II) and Cd(II) SMOFs using this ligand revealed interesting characteristics like ionic conductivity and porosity, alongside their luminescent behavior (Narea et al., 2020).
Synthesis and Chemical Transformation
Efficient synthetic routes have been developed for creating derivatives of this compound, showcasing its versatility in chemical transformations. The synthesis of derivatives involves a variety of reactions, including oxidation, hydrolysis, and esterification processes. These derivatives open pathways for further exploration in the creation of biologically active compounds and peptidomimetics (Vereshchagina et al., 1969; Ferrini et al., 2015).
Applications in Material Science
The ability of this compound derivatives to form novel lanthanide(III)-organic frameworks suggests potential applications in material science, particularly in the development of fluorescence sensors for detecting various chemicals. These frameworks have shown selectivity and sensitivity towards benzaldehyde derivatives, highlighting their utility in analytical and diagnostic applications (Shi et al., 2015).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)triazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-4-9(5-8(7)2)14-6-10(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPYSFZVSIZCKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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